

An In-depth Technical Guide to 2-(Ethoxymethyl)furan and its Synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Ethoxymethyl)furan

Cat. No.: B1219279

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(ethoxymethyl)furan**, also widely known by its synonym, furfuryl ethyl ether. This document consolidates critical data, experimental protocols, and relevant biological context to support its application in research and development.

Chemical Identity and Synonyms

2-(Ethoxymethyl)furan is a furan derivative characterized by an ethoxymethyl substituent at the 2-position of the furan ring. It is recognized by several synonyms and identifiers across various chemical databases and regulatory bodies.

Identifier Type	Value
IUPAC Name	2-(Ethoxymethyl)furan
Synonyms	Furfuryl ethyl ether, Ethyl furfuryl ether, 2-Furfuryl ethyl ether
CAS Number	6270-56-0
EINECS Number	228-454-7
FEMA Number	4114
Molecular Formula	C ₇ H ₁₀ O ₂
Molecular Weight	126.15 g/mol
InChI Key	BHGBNDNKYPEAAT-UHFFFAOYSA-N
SMILES	CCOCC1=CC=CO1

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of **2-(ethoxymethyl)furan** is presented below. This data is essential for its handling, characterization, and application in experimental settings.

Property	Value	Source
Appearance	Colorless liquid with a sweet, spicy aroma	[1]
Boiling Point	149-150 °C	[2]
Density	0.9906 g/cm ³	[1]
Refractive Index	1.4523	[1]
Flash Point	41.2 °C	[1]
Storage Temperature	2-8 °C	
Solubility	Slightly soluble in Chloroform, Ethyl Acetate	[1]
¹³ C NMR Spectra	Available	[2]
Mass Spectrometry (GC-MS)	Available	[2]

Experimental Protocols

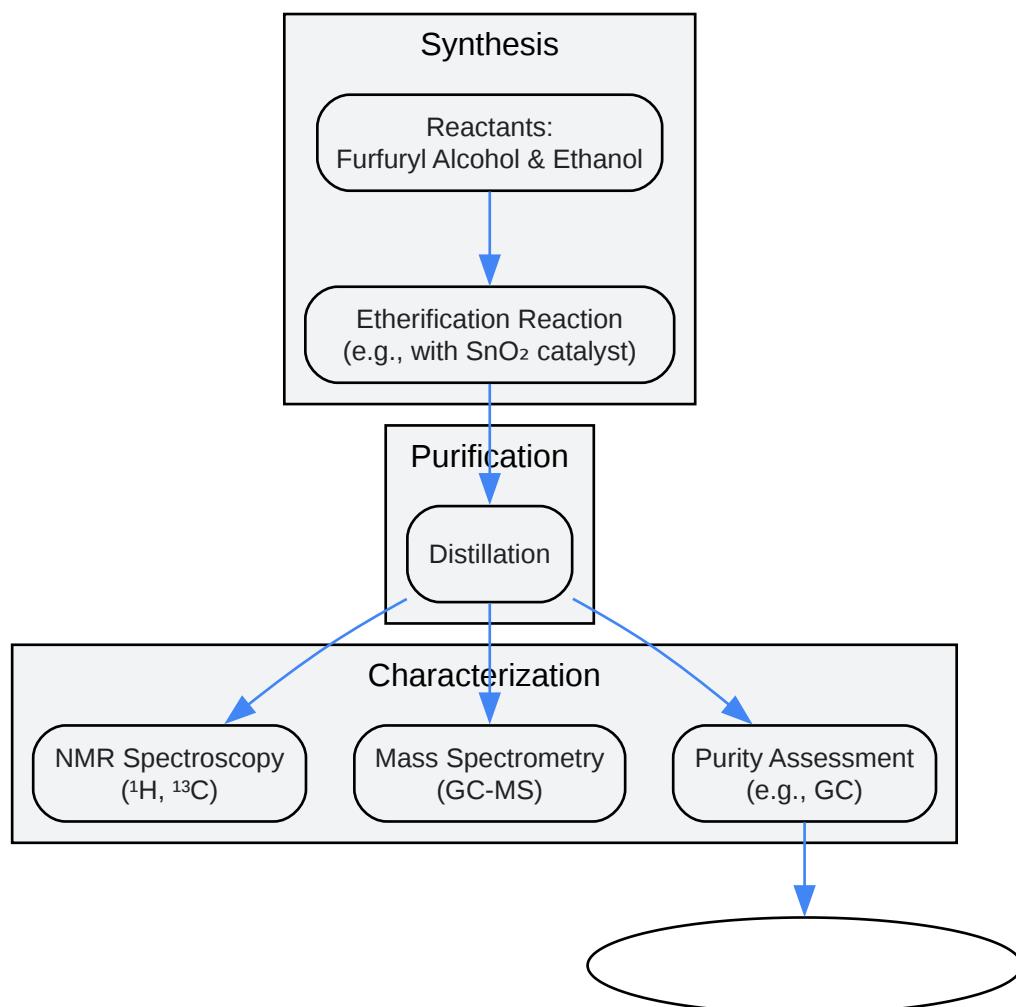
Synthesis of 2-(Ethoxymethyl)furan

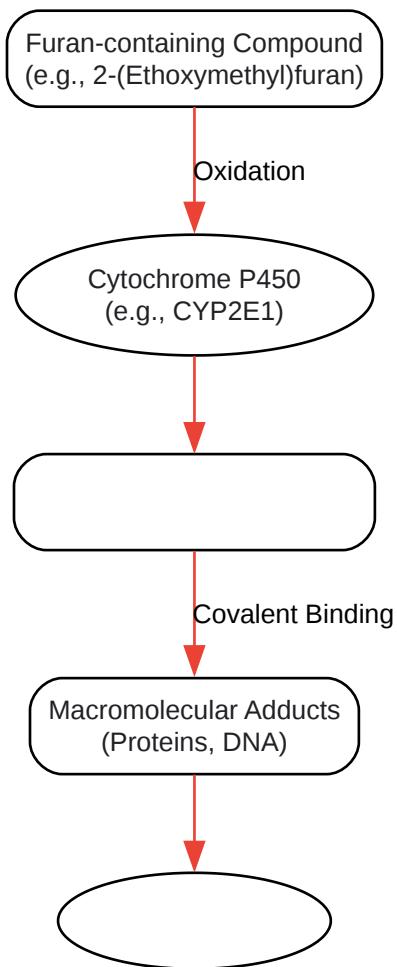
Method 1: Etherification of Furfuryl Alcohol with Ethanol using a Solid Acid Catalyst

This protocol describes a high-yield synthesis of **2-(ethoxymethyl)furan** from readily available starting materials.[\[1\]](#)

- Materials:
 - 2-Furanmethanol (Furfuryl alcohol)
 - Ethanol
 - Tin dioxide (SnO₂) catalyst
 - 200 mL reactor
- Procedure:

- Prepare a 15% (by weight) solution of 2-furanmethanol in ethanol by dissolving 15 g of 2-furanmethanol in 85 g of ethanol in the reactor.
- Add 15 g of tin dioxide (SnO_2) to the solution to act as the catalyst.
- Stir the reaction mixture continuously at 150 °C for 20 hours.
- For a potentially higher yield, the reaction can be conducted at 200 °C.
- Upon completion, the final product, **2-(ethoxymethyl)furan**, is obtained with a reported yield of up to 95%.[\[1\]](#)
- Purification can be achieved through distillation.


Method 2: Reductive Etherification of Furfural


An alternative one-pot synthesis can achieve a high yield under mild conditions.

- Materials:
 - Furfural
 - Ethanol
 - Palladium on carbon (Pd/C) catalyst
 - Hydrogen gas (H_2)
- Optimized Conditions:
 - Catalyst: Palladium on carbon (Pd/C)
 - Temperature: Approximately 60 °C
 - Hydrogen Pressure: Approximately 0.3 MPa
- Outcome: This method can yield up to 81% of furfuryl ethyl ether, with furfuryl alcohol and 2-methyltetrahydrofuran as the major by-products.

Characterization Workflow

A typical workflow for the synthesis and characterization of **2-(ethoxymethyl)furan** is outlined below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(ETHOXYMETHYL)FURAN | 6270-56-0 [chemicalbook.com]
- 2. Furfuryl ethyl ether | C7H10O2 | CID 80455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Ethoxymethyl)furan and its Synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1219279#synonyms-for-2-ethoxymethyl-furan-like-furfuryl-ethyl-ether>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com